molecular formula C19H29N3O3S B217287 Thaumatin CAS No. 53850-34-3

Thaumatin

Numéro de catalogue: B217287
Numéro CAS: 53850-34-3
Poids moléculaire: 379.5 g/mol
Clé InChI: IVPOQXWRUMMORK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Thaumatin is a natural sweet-tasting protein extracted from the arils of Thaumatococcus daniellii fruit, a plant native to West Africa . It comprises two major isoforms, this compound I and II, with molecular weights of approximately 22,209 Da and 22,293 Da, respectively . This compound is renowned for its extreme sweetness, being 1,600–3,000 times sweeter than sucrose by weight and 10⁵ times sweeter on a molar basis . Its sweetness arises from a highly stable tertiary structure maintained by eight disulfide bridges, which also confer resistance to heat, pH denaturation, and proteolytic degradation .

Biotechnological production of this compound has been achieved using microbial systems such as Escherichia coli, Pichia pastoris, and Lactococcus lactis, with P. pastoris yielding up to 100 mg/L of toxin-free recombinant this compound . This compound is classified as Generally Recognized as Safe (GRAS) and is authorized in the EU as a flavor modifier for animal feed and human food products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thaumatin is primarily obtained through natural extraction from the arils of Thaumatococcus daniellii. due to the limited availability of the natural source, recombinant DNA technology is employed for its production. The most promising host for recombinant production is the methylotrophic yeast Pichia pastoris, which allows for controlled production under methanol-induced conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the protein from the fruit arils using acidic aqueous solutions. The extracted protein is then purified through various chromatographic techniques to achieve the desired purity and concentration . Recombinant production in Pichia pastoris involves the insertion of the this compound gene into the yeast, followed by fermentation and purification processes .

Analyse Des Réactions Chimiques

Structural Characteristics Governing Reactivity

Thaumatin's chemical behavior is dictated by its tertiary structure, stabilized by eight intramolecular disulfide bonds (Cys–Cys linkages). These bonds confer exceptional thermal and pH stability, maintaining the protein’s conformation necessary for sweetness . Disruption of even one disulfide bridge eliminates sweetness, highlighting their critical role . The protein’s high isoelectric point (pI 11.5–12.5) reflects its abundance of basic residues (e.g., lysine, arginine), which dominate surface charge distribution .

Key Structural Features Impact on Reactivity
8 disulfide bondsStabilize tertiary structure; resist denaturation
Lys78, Lys106, Lys137, Arg82Participate in electrostatic receptor binding
Asp21 (negatively charged residue)Mutation (D21N) enhances sweetness by reducing charge repulsion

Thermal Denaturation and Aggregation

Heating this compound above 70–75°C induces irreversible denaturation, disrupting disulfide bonds and causing aggregation. This process abolishes sweetness due to loss of tertiary structure . At pH 7.0, denaturation occurs at lower temperatures (~70°C), while acidic conditions enhance stability .

Thermal Stability Profile

Temperature RangepHEffect on StructureSweetness Retention
<70°C2–7Minimal structural changesFull
70–75°C7Partial unfolding; disulfide breakageReduced
>75°C7Aggregation; irreversible lossNone

pH-Dependent Charge Modulation

This compound’s surface charge varies dramatically with pH, altering its interaction with sweet receptors (T1R2-T1R3). Under acidic conditions (pH < 3), protonation of carboxyl groups enhances positive surface potential, strengthening receptor binding. Conversely, neutral/basic pH reduces net positive charge, diminishing sweetness .

Critical Residues Affected by pH

  • Lys67 and Arg82 : Directly interact with receptor’s negative patches; mutations here reduce sweetness by 5–10× .

  • Asp21 : Negatively charged at neutral pH; its removal (D21N mutant) increases sweetness by 60% .

Site-Directed Mutagenesis Studies

Targeted mutations reveal how electrostatic interactions drive this compound’s sweetness. Key findings include:

Mutant Structural Change Sweetness Threshold (vs. Wild-Type) Citation
K78AReduced positive charge at site 785× higher (less sweet)
K106AWeakened receptor binding3× higher
K137AAltered electrostatic potential5× higher
D21NEliminated negative charge31 nM (vs. 50 nM wild-type)

X-ray crystallography of mutants (1.01–1.07 Å resolution) confirms minimal structural deviations except localized charge changes, underscoring electrostatic complementarity’s role .

Interaction with Sweet Receptors

This compound binds the T1R2-T1R3 receptor via a wedge model , requiring multipoint electrostatic interactions. Positively charged residues (Lys78, Lys106, Lys137, Arg82) align with receptor’s negative regions . Disruption of these interactions via mutagenesis or pH shifts reduces binding affinity.

Key Receptor Interaction Sites

  • Lys67-Arg82 cluster : Critical for initial receptor docking .

  • Surface charge distribution : Mutations altering local charge density reduce sweetness proportionally .

This compound’s chemical reactivity is intrinsically linked to its structural integrity and surface charge dynamics. Experimental modifications through mutagenesis and environmental conditions (pH, temperature) provide a roadmap for engineering enhanced sweet proteins, leveraging electrostatic principles for industrial applications.

Applications De Recherche Scientifique

Sweetening Agent

Thaumatin is widely used in various food products due to its intense sweetness:

  • Beverages : Utilized in soft drinks at concentrations up to 0.5 mg/L.
  • Dairy Products : Commonly added to yogurts and ice creams at levels around 5 mg/kg.
  • Confectionery : Employed in candies and sweets with a permitted level of 50 mg/kg.

Flavor Enhancer

Beyond sweetness, this compound serves as a flavor modifier:

  • Masking Unpleasant Flavors : It can effectively mask bitterness or undesirable notes in food products.
  • Enhancing Flavor Profiles : Used in savory foods and sauces to enhance overall taste.
Application AreaProduct TypePermitted Concentration
BeveragesSoft Drinks≤ 0.5 mg/L
Dairy ProductsYogurts, Ice Creams≤ 5 mg/kg
ConfectioneryCandies≤ 50 mg/kg

Health Benefits and Research Findings

Recent studies have indicated potential health benefits associated with this compound, particularly its anti-inflammatory properties.

Anti-Inflammatory Potential

A study conducted by the Leibniz Institute for Food Systems Biology revealed that peptides produced during the digestion of this compound can stimulate gastric acid secretion and reduce inflammation caused by Helicobacter pylori infection. The bitter peptides exhibited an ability to decrease pro-inflammatory interleukin-17A levels by up to 89.7% in gastric cells, suggesting therapeutic applications in managing gastric diseases.

  • Key Findings :
    • Bitter peptides from this compound stimulate proton release in gastric cells.
    • Significant reduction of inflammatory markers linked to H. pylori.

Safety Profile

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has reviewed this compound's safety, concluding that it is readily digestible with no evidence of mutagenicity or allergenicity at consumption levels up to 280 mg/day in humans . Long-term studies have shown no adverse effects at high doses in animal models .

Bioproduction of this compound

Given the high cost of natural extraction from plants, biotechnological methods are being explored for the production of this compound:

  • Recombinant DNA Technology : Utilizing methylotrophic yeast as host organisms for efficient production.
  • Process Optimization : Advances in systems biology are being integrated to enhance yield and reduce costs.
Bioproduction MethodHost OrganismKey Advantages
Recombinant DNA TechnologyMethylotrophic YeastCost-effective, scalable
Systems Biology IntegrationVariousEnhanced yield optimization

Application in Obesity Management

Research presented at the European Congress on Obesity highlighted the potential role of non-nutritive sweeteners like this compound in weight management strategies . While not directly linked to weight loss, their use may assist individuals in reducing caloric intake without sacrificing sweetness.

Flavor Enhancement in Pet Foods

This compound has also been successfully incorporated into pet foods to enhance palatability without increasing caloric content, demonstrating its versatility beyond human food applications .

Comparaison Avec Des Composés Similaires

Thaumatin belongs to the this compound-like protein (TLP) family, which includes both sweet and non-sweet homologs. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparisons

Property This compound Monellin Mabinlin Osmotin (TLP Subfamily)
Source Thaumatococcus daniellii Dioscoreophyllum cumminsii (implied) Capparis masaikai Nicotiana tabacum (tobacco)
Sweetness 1,600–3,000× sucrose (weight basis) ~3,000× sucrose (weight basis) Heat-stable variant retains sweetness Non-sweet
Molecular Weight ~22 kDa ~11 kDa (dimer) ~12–14 kDa ~26 kDa
Critical Residues Lysine (positions 97, 106) and arginine Not specified in evidence Tyrosine (iodination abolishes sweetness) N/A (lacks sweet-taste determinants)
Structural Domains Three domains (I: β-sheet; II: α-helix; III: β-hairpin) Single-chain or dimeric structure Not detailed in evidence Lacks domain II in some isoforms
Thermal Stability Stable due to disulfide bridges Less stable than this compound Retains sweetness after heating Stable under osmotic stress
Biological Role Sweet-tasting protein Sweet-tasting protein Sweet-tasting protein Pathogenesis-related, osmotic adaptation

Mechanism of Sweetness Perception

  • This compound : Interacts with taste cell membranes via lysine/arginine residues and induces receptor polarization. Phosphate ions inhibit this interaction .
  • Mabinlin : Sweetness depends on tyrosine residues, unlike this compound .
  • Osmotin : Binds to fungal membranes via domain II, aiding in plant defense .

Activité Biologique

Thaumatin is a naturally occurring sweet-tasting protein derived from the fruit of the West African plant Thaumatococcus daniellii. It is renowned for its intense sweetness, which is approximately 2000 to 3000 times sweeter than sucrose, and has been widely studied for its biological activities, including its role as a sweetener, its potential health benefits, and its interactions with biological systems.

This compound's sweetness is attributed to its unique three-dimensional structure and the presence of positively charged residues that interact with the sweet taste receptors (T1R2 and T1R3) on the tongue. Research has demonstrated that specific amino acids, particularly lysine and arginine residues, play critical roles in this interaction. For instance, mutations at positions Lys67 and Arg82 significantly affect the sweetness potency, indicating that electrostatic interactions are vital for binding to the sweet receptor .

Table 1: Key Residues Involved in Sweetness

Residue PositionAmino AcidEffect of Mutation
Lys19LysineMinor effect
Lys67LysineMajor reduction
Arg82ArginineMajor reduction
Lys106LysineModerate reduction
Asp21AspartateIncreased sweetness (D21N mutation)

Sweetness and Taste Perception

This compound's sweetness threshold is remarkably low, at about 50 nM, making it one of the most potent natural sweeteners known. Studies have shown that this compound can elicit a sweet taste response through multiple binding sites on the sweet receptor, supporting a model of multipoint interactions .

Digestibility and Safety

Research indicates that this compound is easily digestible and does not exhibit mutagenic or teratogenic effects. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has confirmed its safety profile, establishing acceptable daily intake levels based on extensive toxicity studies in animals and humans .

Antifungal Properties

In addition to its sweetening properties, this compound-like proteins (TLPs), which include this compound, exhibit antifungal activity. For instance, studies have shown that TLPs can inhibit the growth of various fungal pathogens by disrupting their cell walls or interfering with their metabolic processes . This characteristic makes this compound a potential candidate for agricultural applications in crop protection.

Case Study: this compound in Fungal Resistance

A study investigated the expression of a this compound-like protein gene (LeTLP1) in Lentinula edodes (shiitake mushroom), which conferred resistance to Trichoderma atroviride, a common fungal pathogen. The enhanced expression resulted in reduced fungal colonization and improved yield, suggesting practical applications in sustainable agriculture .

Applications in Food Industry

This compound is utilized as a food additive (E957) due to its intense sweetness without calories. Its use is particularly beneficial for diabetic patients or those seeking to reduce sugar intake. The protein's stability under various conditions allows it to be incorporated into a wide range of food products.

Table 2: Applications of this compound in Food Products

Product TypeApplication
BeveragesSugar replacement
Dairy ProductsFlavor enhancement
Baked GoodsSweetness without calories
ConfectioneryLow-calorie sweets

Future Research Directions

Ongoing research aims to optimize the production of recombinant this compound using yeast systems like Pichia pastoris, enhancing yield and purity for commercial applications. Furthermore, understanding the molecular mechanisms behind its antifungal properties could lead to novel agricultural solutions .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of thaumatin, and how do they influence its functional properties?

this compound is a 207-amino-acid protein with two primary variants (this compound I and II), differing by a single residue (Asn46 vs. Lys46) . Its structure is dominated by α-helices and eight disulfide bonds, conferring thermal stability and resistance to proteolysis . The protein’s sweetness (~1,600 times sweeter than sucrose by weight) arises from its tertiary structure, which interacts with human sweet taste receptors via a mechanism distinct from small molecules like sucrose . Structural flexibility under acidic conditions may enhance sweetness by exposing receptor-binding regions .

Q. What methodologies are used to purify and quantify this compound in complex matrices?

this compound purification involves ultrafiltration, ion-exchange chromatography (e.g., SE-Sephadex C-25), and RP-HPLC with UV detection (279 nm) . For quantification in food matrices, LC-MS/MS is preferred after tryptic digestion to isolate a common fragment from this compound I/II, achieving an LOQ of 0.1 mg/kg . Immunoassays (sensitivity: 2–100 ng/mL) are also used but require validation for protein-rich samples due to cross-reactivity risks .

Q. How stable is this compound under varying environmental conditions?

this compound retains stability for 36 months at 20°C and relative humidity (30–88%) but degrades under accelerated conditions (40°C, 75% humidity) over 6 months . Its disulfide bonds are critical for stability; cleavage at pH < 2.5 or via reducing agents abolishes sweetness .

Advanced Research Questions

Q. How can sulfur-SAD (Single-wavelength Anomalous Dispersion) phasing be optimized for this compound crystallography?

Key factors for sulfur-SAD success include:

  • Wavelength selection : Long wavelengths (e.g., 2.0–2.5 Å) enhance sulfur’s anomalous signal .
  • Detector optimization : Low-noise detectors (e.g., JUNGFRAU 16M) improve signal-to-noise ratios for weak anomalous scattering .
  • Data redundancy : High redundancy (≥6) minimizes errors; merging Bijvoet pairs improves phase accuracy .
  • Software refinement : Tools like CrystFEL (v0.8.0) enable post-refinement and partiality correction to address systematic errors .

Q. What experimental designs resolve contradictions in this compound crystallographic data across facilities?

Discrepancies in resolution (1.05–2.3 Å) and Rfree values (15.2–25%) arise from variations in detectors, beamlines, and processing pipelines . To harmonize results:

  • Use standardized metrics (e.g., <I/σ(I)>, mosaicity) for data quality assessment .
  • Validate structures against isomorphous PDB entries (e.g., 1LR3, 3AL7) .
  • Employ multi-software cross-validation (e.g., DPS vs. HKL2000) to rule out algorithmic artifacts .

Q. How does microgravity affect this compound crystal quality compared to Earth-grown crystals?

Microgravity-grown this compound crystals (e.g., on the International Space Station) exhibit larger sizes, lower mosaicity, and higher diffraction resolution (≤1.25 Å) due to reduced convective disturbances . However, Earth-based high-pressure cryocooling (200 MPa) can mimic microgravity effects by minimizing solvent channel heterogeneity .

Q. What computational pipelines are most efficient for processing large this compound diffraction datasets?

Spark-DIALS integrates Apache Spark with DIALS modules (e.g., spot finding, indexing) to process 1,800 diffraction patterns (5.15 GB) in a single pipeline, reducing I/O bottlenecks by 30% compared to traditional workflows . Key optimizations include:

  • In-memory data transfer between tasks (e.g., dials.integrate to dials.symmetry) .
  • Parallelization of partiality correction and scaling .

Q. How do solvent channels in this compound crystals respond to temperature variations?

High-pressure cryocooling (200 MPa) stabilizes solvent channels, reducing unit-cell volume fluctuations between 80–165 K compared to ambient-pressure crystals . At 165 K, high-pressure crystals show a 2.8% volume contraction versus 4.5% in controls, correlating with improved diffraction consistency .

Q. What strategies improve recombinant this compound folding in heterologous systems (e.g., yeast)?

Recombinant this compound expression in yeast yields ~20% insoluble protein due to misfolding . Successful refolding requires:

  • Redox optimization : Stepwise dialysis with glutathione to promote disulfide bond formation .
  • Chaperone co-expression : Heat shock proteins (e.g., Hsp70) improve soluble yield by 3-fold .
  • Codon optimization : Yeast-preferred codons enhance translation but do not guarantee activity .

Q. Methodological Considerations Table

TechniqueApplicationKey ParametersReferences
Sulfur-SAD phasingDe novo structure determinationλ = 2.0–2.5 Å, redundancy ≥6, JUNGFRAU 16M
LC-MS/MS quantificationThis compound in food matricesTrypsin digestion, LOQ = 0.1 mg/kg
High-pressure cryocoolingSolvent channel stabilization200 MPa, 80–165 K, ΔV = 2.8%
Spark-DIALSLarge dataset processingIn-memory transfer, Apache Spark

Propriétés

IUPAC Name

N-[4-(4-cycloheptylpiperazin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-16(23)20-17-8-10-19(11-9-17)26(24,25)22-14-12-21(13-15-22)18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPOQXWRUMMORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, cream-coloured powder. Approximately 2 000 to 3 000 times as sweet as sucrose
Record name THAUMATIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Very soluble in water, insoluble in acetone
Record name THAUMATIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

53850-34-3
Record name Proteins, thaumatins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THAUMATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3927
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thaumatin b, recombinant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032529
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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